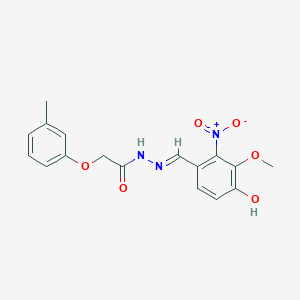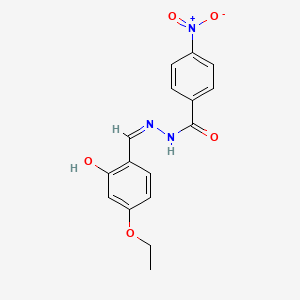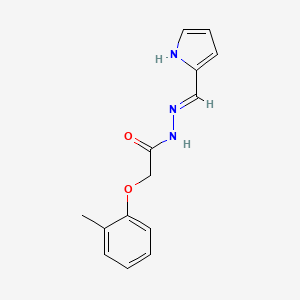![molecular formula C34H39ClN6O4 B3726952 N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide}](/img/structure/B3726952.png)
N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide}
Descripción general
Descripción
N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide} is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CBPQ or 2C1BPH and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of CBPQ is not fully understood. However, studies have shown that CBPQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. CBPQ has also been shown to chelate metal ions, which may explain its use as a fluorescent probe for detecting metal ions.
Biochemical and Physiological Effects:
CBPQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that CBPQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. CBPQ has also been shown to chelate metal ions, which may explain its use as a fluorescent probe for detecting metal ions. However, the physiological effects of CBPQ have not been fully studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CBPQ is its potential as an anti-cancer agent. CBPQ has been shown to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further study. Another advantage of CBPQ is its potential as a fluorescent probe for detecting metal ions. CBPQ has been shown to chelate metal ions, which makes it a useful tool for analytical chemistry. However, one of the limitations of CBPQ is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of CBPQ. One direction is the investigation of its potential as an anti-cancer agent in vivo. Another direction is the development of CBPQ-based fluorescent probes for detecting metal ions in real-time. Additionally, the development of new synthetic methods for CBPQ may lead to the discovery of new analogs with improved properties. Finally, the study of the physiological effects of CBPQ in vivo may provide insights into its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
CBPQ has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, CBPQ has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, CBPQ has been studied for its potential as a fluorescent probe for detecting metal ions. In analytical chemistry, CBPQ has been used as a reagent for the determination of various analytes.
Propiedades
IUPAC Name |
(E)-2-[(4-butylphenyl)diazenyl]-N-[4-[[(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxybut-2-enoyl]amino]-3-chlorophenyl]-3-hydroxybut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39ClN6O4/c1-5-7-9-24-11-15-26(16-12-24)38-40-31(22(3)42)33(44)36-28-19-20-30(29(35)21-28)37-34(45)32(23(4)43)41-39-27-17-13-25(14-18-27)10-8-6-2/h11-21,42-43H,5-10H2,1-4H3,(H,36,44)(H,37,45)/b31-22+,32-23+,40-38?,41-39? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJZNMKJVCKXLO-NHOZMURVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC(=C(C=C2)NC(=O)C(=C(C)O)N=NC3=CC=C(C=C3)CCCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC(=C(C=C2)NC(=O)/C(=C(/C)\O)/N=NC3=CC=C(C=C3)CCCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[(4-butylphenyl)diazenyl]-N-[4-[[(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxybut-2-enoyl]amino]-3-chlorophenyl]-3-hydroxybut-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[3-amino-2-cyano-3-(4-methyl-1-piperazinyl)-2-propen-1-ylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)
![3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione](/img/structure/B3726874.png)
![3-(2-furyl)-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B3726877.png)
![N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B3726898.png)


![diethyl 2,2'-[(3,3'-dichloro-4,4'-biphenyldiyl)di-2-hydrazinyl-1-ylidene]bis(3-oxobutanoate)](/img/structure/B3726923.png)




![methyl (5-{[amino(nitroimino)methyl]amino}-2-methylphenyl)carbamate](/img/structure/B3726945.png)
![2-{[(2-hydroxybenzylidene)amino]oxy}-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B3726954.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3726961.png)